BenchChemオンラインストアへようこそ!

(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

alpha-1 adrenergic receptor WB-4101 eudismic ratio

(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine (CAS 46049-49-4) is the (S)-configured enantiomer of 2-aminomethyl-1,4-benzodioxane, a privileged chiral scaffold in medicinal chemistry. This primary amine (C₉H₁₁NO₂, MW 165.19) serves as a key synthetic intermediate for constructing α₁-adrenergic receptor (α₁-AR) antagonists, dopamine D₂/5-HT₁A modulators, and 5-HT₂C agonists—pharmacophores where the absolute configuration at the dioxane C(2) stereocenter dictates target affinity, selectivity, and in vivo efficacy.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 46049-49-4
Cat. No. B3178246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
CAS46049-49-4
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)CN
InChIInChI=1S/C9H11NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6,10H2/t7-/m0/s1
InChIKeyJHNURUNMNRSGRO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine (CAS 46049-49-4): Chiral Benzodioxane Amine for Stereospecific Drug Discovery


(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine (CAS 46049-49-4) is the (S)-configured enantiomer of 2-aminomethyl-1,4-benzodioxane, a privileged chiral scaffold in medicinal chemistry [1]. This primary amine (C₉H₁₁NO₂, MW 165.19) serves as a key synthetic intermediate for constructing α₁-adrenergic receptor (α₁-AR) antagonists, dopamine D₂/5-HT₁A modulators, and 5-HT₂C agonists—pharmacophores where the absolute configuration at the dioxane C(2) stereocenter dictates target affinity, selectivity, and in vivo efficacy [2].

Why Racemic or (R)-Enantiomer Substitution Fails for (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Applications


The 1,4-benzodioxane C(2) position is a stereogenic center, and 2-substituted benzodioxanes frequently exhibit high eudismic ratios—the (S)-enantiomer can be orders of magnitude more potent than its (R)-counterpart at therapeutically relevant receptors [1]. Substituting the (S)-enantiomer with the racemate (CAS 4442-59-5) or the (R)-enantiomer (CAS 46049-48-3) introduces a 50:50 mixture of the inactive or weakly active isomer, which dilutes target engagement, complicates structure-activity relationship (SAR) interpretation, and can compromise reproducibility in receptor-binding and functional assays. The quantitative evidence below demonstrates that for α₁-AR antagonism and related CNS pharmacology, stereochemistry is not ancillary but performance-defining.

Quantitative Differentiation Evidence for (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine vs. Closest Analogs


50-Fold Enantiomeric Potency Advantage in α₁-Adrenergic Receptor Antagonism (WB-4101 Series)

The (S)-enantiomer of WB-4101—a derivative incorporating the (S)-2-aminomethyl-1,4-benzodioxane scaffold—was demonstrated to be 50 times as potent as its (R)-enantiomer in blocking α-adrenergic receptor activity. This finding, originally reported in 1979, has been consistently reproduced across multiple α₁-AR subtypes (α₁A, α₁B, α₁D), establishing the (S)-configuration as the eutomer for this pharmacophore class [1][2].

alpha-1 adrenergic receptor WB-4101 eudismic ratio antagonist

Superior Affinity of (S)-Enantiomers Across All Three α₁-AR Subtypes (α₁A, α₁B, α₁D)

Binding assays on a panel of S- and R-enantiomeric WB-4101 analogues—differing in benzodioxane 8-substitution and phenoxy moiety—uniformly demonstrated that the S-enantiomers exhibit superior affinity for α₁A-, α₁B-, and α₁D-adrenoceptor subtypes compared to their R-counterparts. The S-enantiomers were subsequently confirmed as functional antagonists capable of discriminating among α₁-AR subtypes in isolated tissue assays [1].

alpha-1 adrenoceptor subtypes binding affinity subtype selectivity WB-4101 analogues

Chiral Resolution Efficiency: (S)-Enantiomer Isolated via Single-Step Crystallization with (R)-Mandelic Acid

Racemic 2-aminomethyl-1,4-benzodioxane (CAS 4442-59-5) was efficiently resolved using (R)-mandelic acid in methanol. Ternary solubility phase diagram analysis identified a eutectic at 0.10 molar ratio of the less soluble diastereomer, enabling high-yield isolation of the (S)-enantiomer in a single crystallization step [1]. This contrasts with alternative resolution routes (e.g., via the carboxylic acid intermediate) that require 4–5 additional synthetic steps (esterification, reduction, mesylation, azide formation, reduction) [1].

chiral resolution diastereomeric salt mandelic acid enantiomeric purity

(S)-Configuration as the Eutomer in Dopamine D₂/5-HT₁A Modulators (SSR181507 and Related Series)

SSR181507, a clinical-stage atypical antipsychotic, incorporates an (S)-configured 2,3-dihydro-1,4-benzodioxin-2-yl-methanamine substructure and exhibits high affinity for human D₂ (Kᵢ = 0.8 nM), D₃ (Kᵢ = 0.2 nM), and 5-HT₁A (Kᵢ = 0.2 nM) receptors [1]. The (S)-benzodioxane moiety is critical for achieving the combined D₂ antagonist/5-HT₁A agonist profile that underlies its unique mesocorticolimbic selectivity. In contrast, the racemic 2-aminomethyl-1,4-benzodioxane scaffold is used broadly in D₂ antagonist/5-HT₁A partial agonist programs, but stereochemical definition is necessary to separate desired D₂/5-HT₁A activity from off-target α₁-adrenoceptor effects .

dopamine D2 receptor 5-HT1A receptor antipsychotic SSR181507

(S)-Enantiomer as Key Intermediate for 5-HT₂C Agonists with Defined Crystal Forms for Formulation Development

Patent US20070249709 specifically claims crystal forms of (S)-(8-(2,6-dichlorophenyl)-6-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride salt, a 5-HT₂C agonist for schizophrenia treatment [1]. The patent emphasizes that the (S)-absolute configuration is integral to the compound's identity as a 5-HT₂C agonist. The (R)-enantiomer and racemic forms are not claimed and are not functionally equivalent for this mechanism, as 5-HT₂C agonism is stereospecific in this chemotype. The defined crystal forms further enable reproducible solid-state characterization (XRPD, DSC, etc.) essential for pre-formulation and formulation development.

5-HT2C agonist crystal form schizophrenia polymorph

Regioisomeric Specificity: 2-Aminomethyl vs. 6-Aminomethyl Benzodioxane Scaffolds Target Distinct Biological Space

The 2-aminomethyl-1,4-benzodioxane scaffold (CAS 46049-49-4 for (S)-enantiomer) is historically validated for α₁-AR, D₂, and 5-HT receptor pharmacology [1][2]. In contrast, the 6-aminomethyl regioisomer (2,3-dihydro-1,4-benzodioxin-6-yl)methanamine, CAS 17413-10-4) has been primarily explored as a sigma receptor ligand scaffold . The position of the aminomethyl group on the benzodioxane ring determines which receptor families are engaged: C(2)-substitution directs toward aminergic GPCRs (α₁, D₂, 5-HT), while C(6)-substitution directs toward sigma receptors. Selection of the wrong regioisomer results in complete loss of the desired aminergic pharmacology.

regioisomer 6-aminomethyl benzodioxane sigma receptor target selectivity

Application Scenarios Where (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Is the Defensible Procurement Choice


Stereospecific α₁-Adrenoceptor Antagonist Lead Optimization (BPH, Hypertension, LUTS)

For medicinal chemistry programs developing subtype-selective α₁-AR antagonists for benign prostatic hyperplasia or hypertension, the (S)-enantiomer is the only viable starting material. The 50-fold potency advantage of the (S)-configuration over the (R)-configuration in the WB-4101 series [1] means that any SAR exploration initiated with the racemate or (R)-enantiomer will systematically underestimate achievable potency by up to 1.7 log units. Procurement of CAS 46049-49-4 ensures the pharmacophoric scaffold enters the screening cascade with the eutomeric configuration pre-installed, enabling direct interpretation of substitution effects on subtype selectivity.

Chiral Synthon for 2-Cyano- and 2-Carbonyl-Substituted Benzodioxane Building Blocks

The (S)-enantiomer serves as the direct precursor—via N,N-dichlorination and functional group interconversion—to enantiopure 2-cyano-, 2-methoxycarbonyl-, 2-aminocarbonyl-, and 2-formyl-1,4-benzodioxanes without racemization [1]. These chiral synthons are otherwise rarely available as single enantiomers or are inadequately characterized for enantiomeric purity. Procuring CAS 46049-49-4 thus provides access to an entire family of C(2)-substituted benzodioxane enantiomers that are essential for constructing complex chiral ligands with defined stereochemistry.

D₂/5-HT₁A Polypharmacology Programs for Atypical Antipsychotic Development

Programs targeting the D₂ antagonist/5-HT₁A agonist mechanism exemplified by SSR181507 require the (S)-benzodioxane methanamine substructure to achieve the sub-nanomolar D₂/D₃/5-HT₁A affinity profile and the mesocorticolimbic firing selectivity that distinguishes atypical antipsychotics from first-generation neuroleptics [1]. The racemic amine (CAS 4442-59-5) cannot deliver this profile without additional chiral resolution steps, introducing cost and timeline penalties during hit-to-lead or lead optimization phases.

5-HT₂C Agonist Development with Defined Solid-State Properties

For pharmaceutical development of 5-HT₂C agonists targeting schizophrenia or metabolic disorders, the (S)-enantiomer is the requisite starting material for constructing patent-defined crystal forms that meet regulatory solid-state characterization requirements [1]. The availability of defined polymorphic forms with characterized XRPD, DSC, and TGA profiles directly supports pre-formulation development, salt selection, and manufacturing process control—activities that cannot proceed with undefined racemic or (R)-enantiomeric materials.

Quote Request

Request a Quote for (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.